Spinosad A Spinosad A Spinosyn A(cas 131929-60-7) is the major component of a complex of unusual, hydrophobic macrocyclic lactones isolated from Saccharopolyspora spinosa in 1991. The 12-membered macrocyclic lactone is fused to form a rare 12-5-6-5 tetracyclic ring system, with the macrocycle and the terminal cyclopentane bearing glycosides. Spinosyn A is a potent insecticide for crop pathogens and ectoparasite control on animals. The spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors.
Brand Name: Vulcanchem
CAS No.: 131929-60-7
VCID: VC0161010
InChI: InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1
SMILES: CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Molecular Formula: C41H65NO10
Molecular Weight: 732 g/mol

Spinosad A

CAS No.: 131929-60-7

Main Products

VCID: VC0161010

Molecular Formula: C41H65NO10

Molecular Weight: 732 g/mol

Spinosad A - 131929-60-7

CAS No. 131929-60-7
Product Name Spinosad A
Molecular Formula C41H65NO10
Molecular Weight 732 g/mol
IUPAC Name (1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Standard InChI InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1
Standard InChIKey SRJQTHAZUNRMPR-UYQKXTDMSA-N
Isomeric SMILES CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
SMILES CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Canonical SMILES CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Appearance White solid
Colorform Light grey to white crystals
Melting Point 84 C to 99.5 C
Description Spinosyn A(cas 131929-60-7) is the major component of a complex of unusual, hydrophobic macrocyclic lactones isolated from Saccharopolyspora spinosa in 1991. The 12-membered macrocyclic lactone is fused to form a rare 12-5-6-5 tetracyclic ring system, with the macrocycle and the terminal cyclopentane bearing glycosides. Spinosyn A is a potent insecticide for crop pathogens and ectoparasite control on animals. The spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors.
Solubility Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D)
Synonyms Spinosyn A;Lepicidin A;(-)-Spinosyn A;
Vapor Pressure 3.0X10-11 kPA at 25 C (Spinosyn A)
Reference A 83543A-D, unique fermentation-derived tetracyclic macrolides. Kirst H.A. et al. Tetrahedron Lett. 1991, 32, 4839.

The spinosyn family of insecticides: realizing the potential of natural products research. Kirst H.A. J. Antibiot. 2010, 63, 101.
PubChem Compound 115003
Last Modified Dec 23 2021
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